molecular formula C11H9N5O7 B8093856 Pyridin-4-amine;2,4,6-trinitrophenol

Pyridin-4-amine;2,4,6-trinitrophenol

Cat. No.: B8093856
M. Wt: 323.22 g/mol
InChI Key: TYNGYIBOJFONLX-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol (TNP), commonly known as picric acid, is a nitroaromatic compound (NAC) with the molecular formula C₆H₃N₃O₇ and a molecular weight of 229.10 g/mol . It exists as a yellow-orange crystalline solid or bright yellow liquid in solution . TNP is highly reactive, acidic (pKa ~0.3), and explosive in dry form due to its three nitro groups (-NO₂) attached to a phenolic ring . Its applications span explosives, match manufacturing, metal etching, and leather processing . However, its instability and sensitivity to heat, shock, and friction necessitate stringent handling protocols, including storage in wet conditions to prevent accidental detonation .

TNP’s environmental and health hazards are significant. Exposure can cause skin irritation, anemia, liver/kidney damage, and neurological symptoms like dizziness and nausea . Its detection and degradation are critical in environmental remediation, given its persistence and toxicity .

Properties

IUPAC Name

pyridin-4-amine;2,4,6-trinitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O7.C5H6N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;6-5-1-3-7-4-2-5/h1-2,10H;1-4H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNGYIBOJFONLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

TNP belongs to the nitroaromatic family, sharing structural similarities with compounds like 2,4,6-trinitrotoluene (TNT), 2,4-dinitrophenol (DNP), and 2-methyl-4,6-dinitrophenol (DNOC). Key differences include:

Property 2,4,6-Trinitrophenol (TNP) 2,4,6-Trinitrotoluene (TNT) 2,4-Dinitrophenol (DNP) 2-Methyl-4,6-dinitrophenol (DNOC)
Molecular Formula C₆H₃N₃O₇ C₇H₅N₃O₆ C₆H₄N₂O₅ C₇H₆N₂O₅
Molecular Weight (g/mol) 229.10 227.13 184.11 198.13
Boiling Point (°C) 300 (decomposes) 240 (explodes) Sublimes at 150 312
Density (g/cm³) 1.76 1.65 1.68 1.58
Key Functional Groups Phenolic -OH, three -NO₂ Toluene -CH₃, three -NO₂ Phenolic -OH, two -NO₂ Phenolic -OH, two -NO₂, -CH₃

Data compiled from .

TNP’s phenolic -OH group enhances its acidity and solubility in polar solvents compared to TNT, which lacks hydroxyl functionality. This structural feature also increases TNP’s reactivity with metals, forming shock-sensitive metal picrates .

Reactivity and Degradation

TNP exhibits distinct kinetic behavior in degradation processes. In photodegradation studies using CaO/Al₂O₃ nanocatalysts, TNP showed slower degradation rates than DNP due to steric hindrance from its third nitro group . For example:

  • Rate Constant (k) for Photodegradation :
    • TNP: 0.012 min⁻¹
    • DNP: 0.025 min⁻¹

In catalytic reduction, TNP’s three nitro groups require more electrons for complete denitration compared to DNP or DNOC, making it more persistent in environmental matrices .

Toxicity and Health Impacts

The U.S. EPA’s comparative toxicity assessment highlights TNP’s severe health risks relative to analogues:

Parameter TNP TNT DNP DNOC
Oral LD₅₀ (rat, mg/kg) 200–300 795–1,200 30–50 25–50
Hematotoxicity Anemia, methemoglobinemia Aplastic anemia Hemolysis Hemolysis
Organ Toxicity Liver, kidney damage Hepatotoxicity Neurotoxicity Thyroid disruption
Environmental Persistence High Moderate Moderate Low

Adapted from .

TNP’s higher toxicity than TNT stems from its ability to disrupt cellular electron transport chains and generate reactive oxygen species (ROS) .

Detection and Sensing

Fluorescent probes and coordination polymers are widely used for TNP detection due to its electron-deficient nitro groups. Key advancements include:

  • Coordination Polymer [Cd(4-bpd)(3-cbn)₂]ₙ : Exhibits selective fluorescence quenching for TNP with a detection limit of 0.1 ppm, outperforming TNT and DNT .
  • Iridium(III) Complexes : Demonstrate aggregation-induced emission enhancement (AIEE) with a quenching constant (Ksv) of 1.2 × 10⁵ M⁻¹ for TNP, attributed to O–H···O interactions between TNP and the sensor .
  • Diphenylsulfone-Functionalized Probes : Achieve rapid TNP detection in aqueous media with a response time of <30 seconds .

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